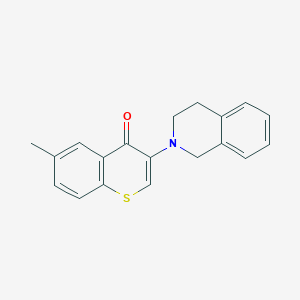

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylthiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-13-6-7-18-16(10-13)19(21)17(12-22-18)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10,12H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWARPMQCUGEJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiochromenone core: This can be achieved through the cyclization of appropriate thiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the tetrahydroisoquinoline moiety: This step involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring system.

Final coupling: The final step involves coupling the thiochromenone core with the tetrahydroisoquinoline moiety using suitable coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one undergoes various chemical reactions, including:

Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom of the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and infections.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-chromen-4-one: Similar structure but lacks the sulfur atom in the chromenone core.

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one is unique due to the presence of both the thiochromenone core and the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in similar compounds.

Biological Activity

6-Methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one is a complex organic compound classified as a thiochromenone. Its unique structure, which integrates a thiochromenone core with a tetrahydroisoquinoline moiety, has garnered attention in medicinal chemistry. This article explores its biological activities, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 307.41 g/mol. The compound features significant functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,4-dihydroisoquinolin-2-yl)-6-methylthiochromen-4-one |

| Molecular Formula | C19H17NOS |

| Molecular Weight | 307.41 g/mol |

| InChI | InChI=1S/C19H17NOS/c1-13... |

The primary target of this compound is the aldo-keto reductase AKR1C3, where it acts as a highly selective inhibitor. The inhibition of AKR1C3 disrupts the metabolism of various substrates, including dinitrobenzamide derivatives. This mechanism is crucial for its anticancer properties, particularly in breast and prostate cancer research.

Anticancer Effects

Recent studies have identified this compound as a potent inhibitor of AKR1C3 with low nanomolar potency. This compound has shown promising results in inhibiting cancer cell proliferation in vitro:

- Breast Cancer : The compound demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF7) with IC50 values in the low nanomolar range.

- Prostate Cancer : Similar effects were observed in prostate cancer models (e.g., LNCaP), indicating its potential as a therapeutic agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It may provide benefits in neurodegenerative conditions by modulating oxidative stress pathways and reducing neuronal apoptosis.

Case Study 1: Inhibition of AKR1C3

A high-throughput screening identified the compound as an isoform-selective inhibitor of AKR1C3. The study reported a 1500-fold selectivity over other isoforms, suggesting minimal off-target effects which is critical for therapeutic applications .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 3: Neuroprotective Mechanism

Research indicated that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile indicates good cellular uptake and bioavailability. Studies suggest that the compound can penetrate cellular membranes effectively, enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.